![molecular formula C16H13ClN2O2 B12340652 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal](/img/structure/B12340652.png)
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal typically involves the condensation reaction between an aldehyde and a hydrazine derivative. One common method is the reaction of 4-chlorobenzaldehyde with 4-methylphenylhydrazine under acidic conditions. The reaction proceeds as follows:
Reactants: 4-chlorobenzaldehyde and 4-methylphenylhydrazine.
Conditions: Acidic medium, typically using acetic acid or hydrochloric acid as a catalyst.
Procedure: The reactants are mixed in a suitable solvent such as ethanol or methanol and heated under reflux for several hours.
Product Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and recrystallizing from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone moiety to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups on the phenyl rings.
科学的研究の応用
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antitubercular agent. It exhibits activity against pathogenic strains of fungi and Mycobacterium tuberculosis.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal involves its interaction with biological targets. The hydrazone moiety can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition of their activity. The compound may also interfere with cellular pathways by binding to specific receptors or enzymes, thereby modulating their function.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives
- 3-Chloro-4-methylphenylhydrazine hydrochloride
Uniqueness
3-(4-Chlorophenyl)-2-[(4-methylphenyl)hydrazinylidene]-3-oxopropanal is unique due to its specific hydrazone structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antifungal and antitubercular properties, making it a valuable candidate for further research and development.
特性
分子式 |
C16H13ClN2O2 |
|---|---|
分子量 |
300.74 g/mol |
IUPAC名 |
(Z)-1-(4-chlorophenyl)-3-hydroxy-2-[(4-methylphenyl)diazenyl]prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-2-8-14(9-3-11)18-19-15(10-20)16(21)12-4-6-13(17)7-5-12/h2-10,20H,1H3/b15-10-,19-18? |
InChIキー |
ANPPUTJILRUOMQ-LGBYSEEUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)


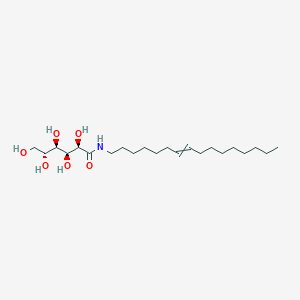
![(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B12340605.png)
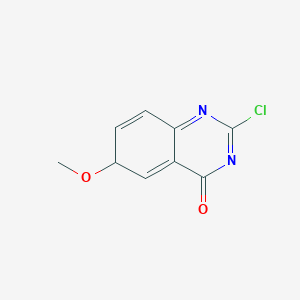
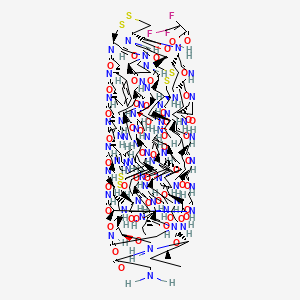
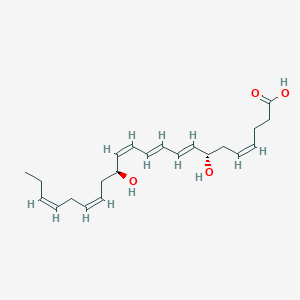
![octahydro-2H-pyrido[4,3-b]morpholine, trans](/img/structure/B12340634.png)
![N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazine-1,4-dicarboxamidine dihydrochloride](/img/structure/B12340638.png)
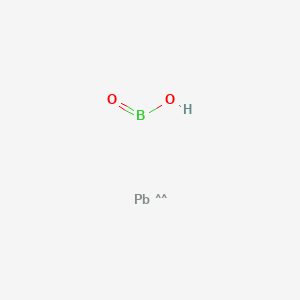
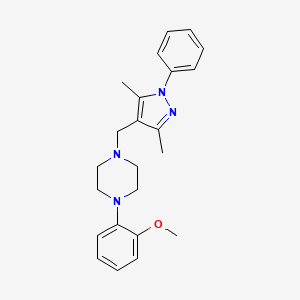
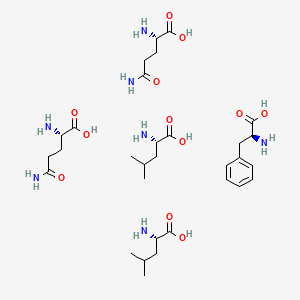
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
